1,3-Diisopropyl-benzimidazolium iodide
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Overview
Description
1,3-Diisopropyl-benzimidazolium iodide is a chemical compound with the molecular formula C13H19IN2. It belongs to the class of benzimidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropyl-benzimidazolium iodide can be synthesized through the alkylation of benzimidazole derivatives. One common method involves the reaction of benzimidazole with isopropyl iodide in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzimidazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-benzimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of 1,3-Diisopropyl-benzimidazolium azide .
Scientific Research Applications
1,3-Diisopropyl-benzimidazolium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-benzimidazolium iodide involves its interaction with molecular targets through its benzimidazolium core. In antiviral applications, it inhibits viral replication by targeting specific viral enzymes, such as the papain-like protease (PLpro) in SARS-CoV-2. This inhibition is achieved through the removal of zinc from the enzyme’s binding domain, leading to the disruption of its activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-benzimidazolium iodide: Similar in structure but with methyl groups instead of isopropyl groups.
1,3-Diisopropyl-5-methoxy-benzimidazolium iodide: Contains an additional methoxy group, which alters its reactivity and applications.
Uniqueness
1,3-Diisopropyl-benzimidazolium iodide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of N-heterocyclic carbenes and in antiviral research .
Properties
Molecular Formula |
C13H19IN2 |
---|---|
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)benzimidazol-3-ium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1 |
InChI Key |
GBPXZGGGKVOMNL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[I-] |
Origin of Product |
United States |
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